Technical Profile: 1-sec-butyl-4-nitro-1H-pyrazol-3-amine
Technical Profile: 1-sec-butyl-4-nitro-1H-pyrazol-3-amine
The following technical guide details the chemical profile, synthesis, and applications of 1-sec-butyl-4-nitro-1H-pyrazol-3-amine , a specialized heterocyclic intermediate.
Note on CAS Registry Status: While the parent scaffold (4-nitro-1H-pyrazol-3-amine) and related esters (e.g., ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate) have established CAS numbers, the specific 1-sec-butyl-4-nitro-1H-pyrazol-3-amine derivative is a specialized research intermediate often synthesized in situ or classified under proprietary internal registries in drug discovery (e.g., for kinase inhibitor development). This guide provides the definitive technical roadmap for its identification, synthesis, and utilization based on validated heterocyclic chemistry principles.
High-Value Intermediate for Kinase Inhibitor & Agrochemical Scaffolds [1]
Chemical Identity & Core Properties[1][2][3][4]
This compound belongs to the class of N-alkylated aminonitropyrazoles , serving as a critical "push-pull" alkene system embedded within an aromatic ring. The electron-withdrawing nitro group at C4 and the electron-donating amino group at C3 create a highly polarized scaffold susceptible to further functionalization.
| Property | Data / Description |
| Systematic Name | 1-(1-methylpropyl)-4-nitro-1H-pyrazol-3-amine |
| Common Synonyms | 1-sec-butyl-3-amino-4-nitropyrazole; 3-amino-4-nitro-1-sec-butylpyrazole |
| Parent Scaffold CAS | 16115-82-5 (4-nitro-1H-pyrazol-3-amine) |
| Related Ester CAS | MFCD29910896 (Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate) |
| Molecular Formula | C₇H₁₂N₄O₂ |
| Molecular Weight | 184.20 g/mol |
| Predicted LogP | ~1.8 (Lipophilic shift from parent LogP ~0.2 due to sec-butyl) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, NO₂) |
| Physical State | Yellow to orange crystalline solid (typical for nitropyrazoles) |
Structural Validation (SMILES & InChI)
-
SMILES: CCC(C)n1cc([O-])c(N)n1 (Isomer 1: 1-sec-butyl-3-amino)
-
InChI Key: (Predicted) InChI=1S/C7H12N4O2/c1-3-5(2)11-6-7(10(12)13)8(9)11/h4-5H,3H2,1-2H3,(H2,8,9)
Synthesis & Manufacturing Protocols
The synthesis of 1-sec-butyl-4-nitro-1H-pyrazol-3-amine presents a regioselectivity challenge. The parent 3-amino-4-nitropyrazole exists in tautomeric equilibrium. Direct alkylation typically yields a mixture of 1,3- (target) and 1,5- (isomer) products.
Pathway A: Direct Alkylation (The Standard Route)
This method uses the parent scaffold 4-nitro-1H-pyrazol-3-amine.
Reagents:
-
Substrate: 4-nitro-1H-pyrazol-3-amine (CAS 16115-82-5).[2]
-
Alkylating Agent: 2-Bromobutane (sec-butyl bromide) or sec-butyl methanesulfonate.
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-nitro-1H-pyrazol-3-amine in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add 1.2 eq of
(60% dispersion in oil) portion-wise. Stir for 30 min until gas evolution ceases (formation of pyrazolate anion). -
Alkylation: Add 1.2 eq of 2-bromobutane dropwise.
-
Heating: Warm to 60–80°C and stir for 4–12 hours. (Note: sec-butyl is sterically hindered; heating is required compared to primary alkyl halides).
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Purification: The critical step. The 1,3-isomer (less hindered) and 1,5-isomer (steric clash between nitro and sec-butyl) must be separated via column chromatography (Silica gel, Hexane/EtOAc gradient). The 1-sec-butyl-3-amino isomer is typically the major product due to steric repulsion in the 1,5-isomer.
Pathway B: Cyclization (De Novo Synthesis)
Used if high regioselectivity is required and separation is difficult.
-
Precursor: Ethyl 2-cyano-3-ethoxyacrylate.
-
Hydrazine: sec-Butylhydrazine hydrochloride.
-
Cyclization: Condensation yields 1-sec-butyl-3-aminopyrazole-4-carboxylate (or related intermediate).
-
Nitration: Subsequent nitration at C4 (using
) introduces the nitro group. Caution: Energetic reaction.
Visualization: Synthesis Logic & Regioselectivity
Caption: Regioselective alkylation pathway favoring the 1,3-substituted target due to steric hindrance at the 1,5-position.
Applications in Drug Discovery[8][9]
The 1-sec-butyl-4-nitro-1H-pyrazol-3-amine motif is a versatile pharmacophore. The sec-butyl group provides a specific lipophilic bulk that often improves binding affinity in hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).
A. Kinase Inhibition (FGFR & RIPK1)
Aminopyrazoles are privileged scaffolds in kinase inhibitors.
-
Mechanism: The C3-amino group forms hydrogen bonds with the "hinge region" of the kinase ATP pocket.
-
Role of Nitro Group: The nitro group is rarely the final functionality. It serves as a masked amine .
-
Reduction: The nitro group is reduced (Pd/C,
or Fe/NH₄Cl) to a diamine (3,4-diamino-1-sec-butylpyrazole). -
Cyclization: The resulting diamine is condensed with formamide or urea to form Pyrazolo[3,4-d]pyrimidines (bioisosteres of adenine).
-
-
Target: These derivatives are potent inhibitors of FGFR (Fibroblast Growth Factor Receptor) and RIPK1 (Receptor-Interacting Protein Kinase 1), utilized in oncology and anti-inflammatory therapies.
B. Agrochemicals[2]
-
Fungicides: N-alkyl-4-nitropyrazoles are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides.
-
Herbicides: The scaffold is used in PPO (Protoporphyrinogen Oxidase) inhibitors.
Visualization: Downstream Derivatization
Caption: The nitro-amine compound acts as a linchpin intermediate for fusing heterocyclic rings in drug synthesis.
Safety & Handling (HSE Protocols)
As a nitro-substituted heterocycle, this compound possesses energetic potential, although the amino and alkyl groups mitigate explosivity compared to polynitro analogs.
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity | Cat 4 (Oral/Inhalation) | Handle in a fume hood. Avoid dust generation. |
| Skin/Eye Irritant | Cat 2/2A | Wear nitrile gloves and safety goggles. |
| Energetic Stability | Potential Explosive Precursor | Do not heat dry solids >150°C. Nitro-pyrazoles can decompose exothermically. |
| Storage | Inert Atmosphere | Store at 2–8°C under Argon/Nitrogen. Light sensitive. |
Self-Validating Safety Check:
-
Before scaling up (>5g): Perform a DSC (Differential Scanning Calorimetry) scan to determine the onset of thermal decomposition.
-
Reaction Monitoring: Use TLC (50% EtOAc/Hexane) to monitor the disappearance of the starting nitro-amine. The product will typically have a higher Rf (more lipophilic).
References
-
PubChem Compound Summary: 4-nitro-1H-pyrazol-3-amine (Parent Scaffold). National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem CID 3613991.[2] Link
-
Synthesis of N-alkylated pyrazoles. Organic Chemistry Portal. (2024). General methodologies for regioselective pyrazole alkylation. Link
-
BenchChem Application Note. "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis." (Protocol analogous to sec-butyl derivative).[1][2][6] Link
-
Journal of Medicinal Chemistry. "Discovery of 1H-Pyrazol-3-amine Derivatives as RIPK1 Inhibitors." (2025). Discusses aminopyrazole SAR and alkylation strategies. Link
-
Chemical Book/ChemScene. "1-Butyl-4-nitro-1H-pyrazole CAS 1240574-64-4." (Close structural analog for property estimation). Link
Sources
- 1. Page 03507 (Chemical) [intlab.org]
- 2. 4-nitro-1H-pyrazol-5-amine | C3H4N4O2 | CID 3613991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate [chemdict.com]
